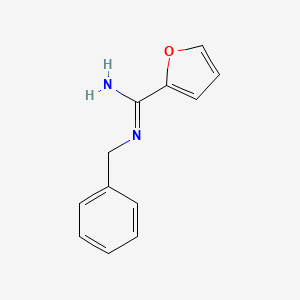

N-Benzylfuran-2-carboximidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-benzylfuran-2-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-12(11-7-4-8-15-11)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPWOKXFUZYVSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C(C2=CC=CO2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzylfuran 2 Carboximidamide and Structural Analogues

Crystallization and Recrystallization

Crystallization is a fundamental technique for purifying solid organic compounds. For amidine products, particularly their hydrochloride salts, this method can be highly effective. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor. The choice of solvent is critical and is determined by the solubility profile of the amidine salt.

Recrystallization from solvents like methanol (B129727) has been shown to be effective for purifying related amidine derivatives. nih.gov

Chromatographic Methods

Chromatography is a powerful tool for separating mixtures based on the differential partitioning of components between a stationary phase and a mobile phase.

Column chromatography using silica (B1680970) gel is a widely employed technique for purifying a broad range of organic compounds, including those with amine and amide functionalities. nih.govteledynelabs.com For amidine products, the polarity of the eluent system is crucial. A common approach involves using a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. For instance, a hexane/ethyl acetate (B1210297) system or a dichloromethane/methanol system can be effective. teledynelabs.com The polarity of the target compound, influenced by substituents, will dictate the optimal solvent combination. teledynelabs.com

In some cases, the addition of a basic modifier like triethylamine (B128534) to the eluent can be beneficial to prevent the protonation of basic compounds on the acidic silica gel surface, leading to better peak shapes and separation. teledynelabs.com

For achieving high purity, especially on an analytical or semi-preparative scale, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC, using a C18 column, is commonly used for the separation of furan (B31954) derivatives. nih.govnih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks for amine-containing compounds. teledynelabs.com

The development of a reliable HPLC method involves optimizing parameters such as the column type, mobile phase composition, and flow rate to achieve the desired separation of the target amidine from any impurities. nih.gov

Extraction Techniques

Liquid-liquid extraction is a fundamental work-up procedure to separate the desired product from the reaction mixture. This is particularly useful for removing inorganic salts and water-soluble impurities. The choice of organic solvent for extraction depends on the solubility of the amidine product. Solvents like ethyl acetate are commonly used. tubitak.gov.tr

Solid-phase extraction (SPE) offers a more controlled and efficient alternative to traditional liquid-liquid extraction for sample cleanup and purification. nih.gov Various sorbents can be used depending on the properties of the target compound and the impurities to be removed. nih.gov

The following table provides a summary of the common isolation and purification techniques for amidine products.

| Technique | Stationary/Solid Phase | Mobile Phase/Solvent | Principle of Separation | Typical Application |

| Crystallization | Not applicable | Single solvent or solvent mixture (e.g., methanol) nih.gov | Differential solubility of the compound and impurities at different temperatures. | Purification of solid amidine salts. |

| Column Chromatography | Silica gel teledynelabs.com | Hexane/ethyl acetate, Dichloromethane/methanol teledynelabs.com | Differential adsorption of compounds onto the stationary phase. | General purification of reaction mixtures. |

| HPLC (Reversed-Phase) | C18 nih.govnih.gov | Water/Acetonitrile or Methanol with acid modifier (e.g., TFA) teledynelabs.com | Differential partitioning between a non-polar stationary phase and a polar mobile phase. | High-purity separation and analysis. |

| Extraction | Not applicable | Immiscible organic solvent (e.g., ethyl acetate) and water tubitak.gov.tr | Differential solubility of compounds in two immiscible liquid phases. | Initial work-up and removal of inorganic impurities. |

| Solid-Phase Extraction (SPE) | Various sorbents (e.g., C18) nih.gov | Appropriate washing and elution solvents nih.gov | Selective retention of the compound or impurities on a solid sorbent. | Sample cleanup and pre-concentration. |

Reaction Chemistry and Transformational Pathways of N Benzylfuran 2 Carboximidamide

Reactivity of the Furan (B31954) Ring System in Amidamide Derivatives

The furan ring in N-Benzylfuran-2-carboximidamide is an electron-rich aromatic system, making it susceptible to various chemical reactions that can either preserve or disrupt its aromatic character.

The furan ring readily undergoes electrophilic aromatic substitution, with a strong preference for substitution at the C5 position. This regioselectivity is attributed to the directing effect of the oxygen atom in the furan ring, which stabilizes the intermediate carbocation formed during the substitution process. The carboximidamide group at the C2 position can also influence the substitution pattern, although the effect is generally less pronounced than that of the ring oxygen.

Common electrophilic substitution reactions for furans include:

Nitration: Typically carried out using mild nitrating agents like acetyl nitrate (B79036) to prevent degradation of the furan ring.

Halogenation: Often proceeds rapidly, even without a Lewis acid catalyst, due to the high reactivity of the furan ring.

Friedel-Crafts Acylation: Can be achieved using acid anhydrides or acyl halides in the presence of a mild Lewis acid catalyst.

| Reaction | Reagent | Major Product |

| Nitration | Acetyl nitrate | N-Benzyl-5-nitrofuran-2-carboximidamide |

| Bromination | N-Bromosuccinimide | N-Benzyl-5-bromofuran-2-carboximidamide |

| Acylation | Acetic anhydride (B1165640), BF3·OEt2 | N-Benzyl-5-acetylfuran-2-carboximidamide |

The furan ring can participate as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. This reactivity offers a powerful tool for the synthesis of complex bicyclic structures. The reaction typically involves a dienophile, such as maleic anhydride or dimethyl acetylenedicarboxylate, which reacts with the furan to form an oxabicycloheptene derivative. The stereochemistry of the resulting cycloadduct is often controlled by the nature of the dienophile and the reaction conditions.

The furan nucleus is sensitive to oxidation and can undergo various transformations depending on the oxidant and reaction conditions. Common oxidative pathways include:

Ring-opening: Treatment with strong oxidizing agents like potassium permanganate (B83412) or ozone can lead to the cleavage of the furan ring, yielding dicarbonyl compounds.

Conversion to other heterocycles: In some cases, oxidation can lead to the formation of other heterocyclic systems, such as pyranones.

Chemical Transformations of the Carboximidamide Moiety

The carboximidamide group in this compound is a versatile functional group that can undergo a range of chemical transformations.

The carboximidamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. The outcome of the reaction is dependent on the specific conditions employed. For instance, acidic hydrolysis typically leads to the formation of the carboxylic acid and the corresponding amine, while basic hydrolysis may favor the formation of the amide.

Amidation reactions can also be carried out by reacting the carboximidamide with an amine, leading to the formation of a new amidine with a different substituent on the nitrogen atom.

Cyclization Reactions involving the Amidamide Group for Heterocycle Formation

The amidine functionality within this compound serves as a versatile precursor for the synthesis of various fused heterocyclic systems. These intramolecular cyclization reactions are of significant interest in medicinal chemistry due to the prevalence of such scaffolds in biologically active molecules.

One potential pathway for heterocycle formation involves the oxidative rearrangement of furan-2-carboximidamides. Although direct studies on N-benzyl substituted versions are not prevalent, research on related furan-2-carboximidamides has shown that oxidation can lead to the formation of carbodiimide (B86325) intermediates. These intermediates are highly reactive and can undergo further reactions to form fused pyrimidine (B1678525) derivatives. For instance, the oxidation of certain benzo[b]furan-2-carboximidamides has been shown to yield benzo nih.govresearchgate.netfuro[2,3-d]pyrimidine (B11772683) derivatives through the reaction of the carbodiimide intermediate with the starting amidine. researchgate.net

Another promising route to fused heterocycles is the construction of furo[2,3-d]pyrimidine systems. While direct cyclization of this compound has not been explicitly detailed, related syntheses of furo[2,3-d]pyrimidin-4(3H)-ones have been achieved from furan-2-carboxylic acid esters via iminophosphorane-mediated aza-Wittig reactions with isocyanates. umich.edu This suggests that if this compound can be converted to a suitable reactive intermediate, it could serve as a key building block for this class of heterocycles. The development of methods for the synthesis of furo[2,3-d]pyrimidines is driven by their structural analogy to purines, which imparts significant biological interest. umich.edu

Furthermore, the reaction of furan-2-carbonyl isothiocyanate with various nitrogen nucleophiles has been demonstrated to produce a range of heterocycles, including triazines and pyrimidines. researchgate.net This pathway could be accessible from this compound if the carboximidamide group can be efficiently converted to an isothiocyanate.

The synthesis of furo[3,2-e] nih.govumich.eduorgsyn.orgtriazolo[1,5-c]pyrimidines has also been explored, starting from furan derivatives. These compounds have shown potential as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). researchgate.net While the specific starting materials in these reported syntheses are not this compound, the formation of this heterocyclic core highlights the potential for developing cyclization strategies from appropriately functionalized furan-2-carboxamides or their derivatives.

| Starting Material/Intermediate | Reagents and Conditions | Product Heterocycle | Reference |

| Benzo[b]furan-2-carboximidamides | Oxidation | Benzo nih.govresearchgate.netfuro[2,3-d]pyrimidines | researchgate.net |

| Furan-2-carboxylic acid esters | Iminophosphorane, Isocyanates | Furo[2,3-d]pyrimidin-4(3H)-ones | umich.edu |

| Furan-2-carbonyl isothiocyanate | Nitrogen nucleophiles | Triazines, Pyrimidines | researchgate.net |

| Furan derivatives | Multi-step synthesis | Furo[3,2-e] nih.govumich.eduorgsyn.orgtriazolo[1,5-c]pyrimidines | researchgate.net |

Reactivity of the N-Benzyl Substituent

The N-benzyl group in this compound is not merely a passive substituent but an active participant in the compound's reactivity profile. It can be functionalized to introduce further chemical diversity or cleaved under specific conditions to reveal the parent amidine.

Functionalization of the Benzyl (B1604629) Ring

The aromatic nature of the benzyl ring allows for electrophilic substitution reactions, providing a handle to modify the periphery of the molecule. The specific conditions for these reactions must be chosen carefully to avoid unwanted side reactions with the furan ring or the amidine group.

Bromination: Benzylic bromination is a common transformation that can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator. organic-chemistry.orgyoutube.com This reaction proceeds via a free radical mechanism and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzyl radical. youtube.com In the context of this compound, this would introduce a bromine atom onto the methylene (B1212753) bridge of the benzyl group. Alternatively, electrophilic aromatic bromination of the phenyl ring can be accomplished. For instance, oxidative debenzylation of N-benzyl amides has been achieved using alkali metal bromides, proceeding through a bromo radical. nih.govresearchgate.netrsc.orgresearchgate.net

Nitration: The introduction of a nitro group onto the benzyl ring can be accomplished through standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. Studies on the nitration of N-benzylated hexaazaisowurtzitane derivatives have shown that the reaction occurs selectively at the para-position of the benzyl groups. researchgate.net Similarly, the nitration of N-benzyl derivatives of other nitrogen-containing heterocycles has been documented, suggesting that this functionalization is a viable strategy for this compound, likely directing the nitro group to the para-position of the phenyl ring. organic-chemistry.orgresearchgate.net

| Reaction | Reagent | Potential Product | General References |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator | N-(Bromobenzyl)furan-2-carboximidamide | organic-chemistry.orgyoutube.com |

| Aromatic Nitration | Nitric Acid, Sulfuric Acid | N-(Nitrobenzyl)furan-2-carboximidamide | organic-chemistry.orgresearchgate.net |

Cleavage Strategies for Benzyl Protection/Deprotection

Catalytic Hydrogenolysis: This is a widely used method for N-debenzylation. The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. researchgate.net Catalytic transfer hydrogenolysis, using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of Pd/C, is an alternative that avoids the need for a pressurized hydrogen gas setup. The compatibility of this method with a furan ring is a key consideration, as some hydrogenation conditions can lead to the reduction of the furan ring itself. nih.gov However, studies on the catalytic hydrogenation of other N-benzyl heterocycles have demonstrated successful debenzylation without affecting the heterocyclic core. nih.gov

Oxidative Cleavage: Oxidative methods provide a valuable alternative to hydrogenolysis, particularly when other reducible functional groups are present in the molecule. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under visible-light irradiation have been shown to effectively cleave benzyl ethers. orgsyn.orgresearchgate.net This method has been successfully applied to the debenzylation of protected carbohydrates containing furanose rings. orgsyn.org Another oxidative system involves the use of an alkali metal bromide with an oxidant like Oxone, which generates a bromo radical capable of initiating the debenzylation of N-benzyl amides. nih.govresearchgate.netrsc.orgresearchgate.net

Acid-Catalyzed Cleavage: In some cases, strong acids can be used to effect N-debenzylation. However, the stability of the furan ring under harsh acidic conditions is a significant concern, as it can be prone to polymerization or degradation. umich.edu Therefore, this method would require careful optimization for substrates like this compound.

| Deprotection Method | Reagents | Key Considerations | General References |

| Catalytic Hydrogenolysis | H₂, Pd/C | Potential for furan ring reduction. | researchgate.netnih.gov |

| Catalytic Transfer Hydrogenolysis | Ammonium Formate, Pd/C | Milder conditions than direct hydrogenation. | researchgate.net |

| Oxidative Cleavage | DDQ, visible light | Good for substrates with reducible groups. | orgsyn.orgresearchgate.net |

| Oxidative Cleavage | Alkali Metal Bromide, Oxone | Forms a bromo radical intermediate. | nih.govresearchgate.netrsc.orgresearchgate.net |

| Acid-Catalyzed Cleavage | Strong Acid | Potential for furan ring instability. | umich.edu |

Spectroscopic and Structural Elucidation of N Benzylfuran 2 Carboximidamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map can be assembled.

The ¹H NMR spectrum of N-Benzylfuran-2-carboximidamide is predicted to show distinct signals corresponding to the protons of the furan (B31954) ring, the benzyl (B1604629) group, and the imidamide functional group.

Aromatic Protons (Benzyl Group): The five protons on the phenyl ring of the benzyl group are expected to resonate in the aromatic region, typically between δ 7.2 and 7.4 ppm. Their specific shifts and multiplicities would depend on their position relative to the methylene (B1212753) bridge.

Benzylic Protons (-CH₂-): The two protons of the methylene bridge connecting the phenyl ring to the imidamide nitrogen are expected to appear as a singlet at approximately δ 4.5-4.8 ppm. The deshielding is due to the electronegativity of the adjacent nitrogen atom.

Furan Ring Protons: The furan ring contains three protons. The proton at position 3 (H-3) would likely appear around δ 6.6 ppm, the proton at position 5 (H-5) around δ 7.6 ppm, and the proton at position 4 (H-4) around δ 6.4 ppm. The coupling between these protons would result in doublet and doublet of doublets splitting patterns.

Imidamide Protons (-NH): The protons attached to the nitrogen atoms of the imidamide group are expected to show broad signals due to quadrupole broadening and chemical exchange. Their chemical shifts can be highly variable, typically appearing in a wide range from δ 5.0 to 9.0 ppm, and are dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (Phenyl) | 7.2 - 7.4 | Multiplet |

| Benzylic (-CH₂) | 4.5 - 4.8 | Singlet |

| Furan H-5 | ~7.6 | Doublet |

| Furan H-3 | ~6.6 | Doublet |

| Furan H-4 | ~6.4 | Doublet of Doublets |

| Imidamide (-NH) | 5.0 - 9.0 | Broad Singlet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Imidamide Carbon (C=N): The carbon atom of the carboximidamide group is expected to be significantly deshielded, appearing at approximately δ 155-165 ppm.

Furan Ring Carbons: The carbons of the furan ring would appear in the aromatic/heteroaromatic region. C-2 (attached to the imidamide) and C-5 are typically the most downfield, predicted around δ 145-155 ppm, while C-3 and C-4 would be more upfield, around δ 110-120 ppm.

Aromatic Carbons (Benzyl Group): The six carbons of the phenyl ring will resonate in the δ 125-140 ppm range. The ipso-carbon (attached to the CH₂ group) would be near the higher end of this range.

Benzylic Carbon (-CH₂-): The methylene carbon is expected to appear around δ 45-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Imidamide (C=N) | 155 - 165 |

| Furan C-2 | 148 - 155 |

| Furan C-5 | 145 - 150 |

| Furan C-3 | 110 - 115 |

| Furan C-4 | 112 - 118 |

| Aromatic (Phenyl) | 125 - 140 |

| Benzylic (-CH₂) | 45 - 55 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the connectivity between atoms. manchester.ac.uk

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically through two or three bonds). It would confirm the coupling between the furan ring protons (H-3, H-4, H-5) and help delineate the spin system of the benzyl group's aromatic protons. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. manchester.ac.uk It would be used to definitively assign the furan and benzyl carbon signals based on their attached protons (e.g., linking the benzylic ¹H signal at ~4.7 ppm to the ¹³C signal at ~50 ppm). nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons. manchester.ac.uk It is invaluable for connecting the different fragments of the molecule. For instance, an HMBC experiment would be expected to show a correlation from the benzylic protons (-CH₂) to the imidamide carbon and the ipso-carbon of the phenyl ring. It would also show correlations from the furan H-3 proton to the imidamide carbon and the furan C-2 and C-4 carbons, confirming the substitution pattern. nist.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. mdpi.comresearchgate.net For this compound, key absorptions are expected for the N-H, C=N, and C-O bonds.

N-H Stretching: The N-H bonds of the imidamide group are expected to produce one or two medium-to-strong absorption bands in the region of 3300-3500 cm⁻¹. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations from the furan and benzyl rings are anticipated just above 3000 cm⁻¹ (typically 3030-3150 cm⁻¹). researchgate.net Aliphatic C-H stretching from the benzylic -CH₂- group would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). nist.gov

C=N Stretching: The carbon-nitrogen double bond of the imidamide group is a key feature and should give rise to a strong absorption band in the range of 1640-1690 cm⁻¹. nih.gov

C=C Stretching: Aromatic C=C stretching vibrations from both rings will appear in the 1450-1600 cm⁻¹ region. researchgate.net

C-O-C Stretching: The ether linkage within the furan ring will produce a strong, characteristic C-O-C stretching band, typically around 1050-1250 cm⁻¹. mdpi.com

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | 3030 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Weak |

| C=N Stretch (Imine) | 1640 - 1690 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Variable |

| C-O-C Stretch (Furan) | 1050 - 1250 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. The molecular formula for this compound is C₁₂H₁₂N₂O, giving it a molecular weight of approximately 200.24 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be used to confirm this elemental composition.

The fragmentation pattern in an electron ionization (EI) mass spectrum would likely show characteristic losses:

Molecular Ion Peak [M]⁺: A peak corresponding to the intact molecule at m/z ≈ 200.

Loss of Benzyl Group: A very common fragmentation pathway would be the cleavage of the benzylic C-N bond, resulting in a prominent peak corresponding to the benzyl cation [C₇H₇]⁺ at m/z = 91.

Formation of Furan-2-carboximidamide Cation: The remaining fragment after loss of the benzyl group would be [C₅H₅N₂O]⁺ at m/z = 109.

Loss of Furan Ring Fragments: Further fragmentation of the furan-containing ions could lead to the loss of CO (28 Da) or other characteristic neutral fragments.

X-ray Crystallography for Precise Solid-State Structural Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural evidence. researchgate.net This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal. mdpi.com

The resulting data would yield:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C=N, C-N, C-O) and angles, providing insight into the hybridization and electronic nature of the bonds.

Conformation: The exact conformation of the molecule in the solid state, including the dihedral angle between the furan and benzyl rings.

Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing details about hydrogen bonding (e.g., involving the N-H groups) and other non-covalent interactions that stabilize the crystal structure.

Vibrational Spectroscopy Analysis (e.g., Raman Spectroscopy) for Molecular Dynamics

A comprehensive analysis of the molecular dynamics of this compound through vibrational spectroscopy, particularly Raman spectroscopy, is currently limited by the lack of specific experimental or computational data in the public domain. Extensive searches for dedicated research on the Raman spectral characteristics of this specific compound have not yielded direct findings.

However, the principles of vibrational spectroscopy and computational chemistry provide a framework for predicting and interpreting the Raman spectrum of this compound. Such an analysis would be crucial for understanding the molecule's structural features and dynamic behavior. By examining the vibrational modes of its constituent functional groups—the furan ring, the carboximidamide group, and the benzyl substituent—one can infer the key spectral signatures that would be expected in a Raman analysis.

A theoretical investigation using Density Functional Theory (DFT) would be the standard approach to model the vibrational frequencies and Raman intensities. This computational method allows for the prediction of the Raman spectrum and the assignment of specific vibrational modes to different parts of the molecule. These modes include stretching, bending, rocking, and torsional motions of the atomic bonds.

Based on the analysis of structurally related compounds, a hypothetical Raman spectrum of this compound would exhibit characteristic bands for each of its structural components.

Furan Ring Vibrations: The furan moiety would be expected to show characteristic ring stretching and breathing modes. The C-H stretching vibrations of the furan ring typically appear in the high-wavenumber region of the Raman spectrum.

Carboximidamide Group Vibrations: The C=N stretching vibration of the imidamide group is a key diagnostic band and would be expected to appear in the double bond region of the spectrum. The N-H bending and stretching vibrations would also provide valuable structural information.

Benzyl Group Vibrations: The benzyl group would contribute several characteristic bands, including the aromatic C-H stretching, ring stretching modes of the benzene (B151609) ring, and various in-plane and out-of-plane bending vibrations.

To facilitate future experimental and computational studies, the expected prominent vibrational modes for this compound are outlined in the table below. The wavenumber ranges are estimates based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (Hypothetical) |

| Benzyl Group | Aromatic C-H Stretch | 3100 - 3000 |

| Furan Ring | C-H Stretch | 3150 - 3100 |

| Amine Group | N-H Stretch | 3400 - 3200 |

| Carboximidamide | C=N Stretch | 1680 - 1640 |

| Benzyl Group | Aromatic Ring Stretch | 1600 - 1450 |

| Furan Ring | Ring Stretch | 1580 - 1400 |

| Methylene Bridge | CH₂ Scissoring | 1470 - 1440 |

| Amine Group | N-H Bend | 1650 - 1550 |

| Furan Ring | C-O-C Stretch | 1250 - 1050 |

It is imperative to note that the data presented here is predictive and based on the analysis of similar chemical structures. Experimental Raman spectroscopy, coupled with detailed DFT calculations, would be necessary to provide a definitive and accurate vibrational analysis of this compound and to fully elucidate its molecular dynamics. Such research would be a valuable contribution to the field of medicinal chemistry and materials science, where understanding the structure-property relationships of such compounds is of significant interest.

Theoretical and Computational Studies on N Benzylfuran 2 Carboximidamide

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and the forces that govern molecular structure and reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. dntb.gov.ua This process involves finding the minimum energy conformation on the potential energy surface. For N-Benzylfuran-2-carboximidamide, DFT calculations, potentially using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. nih.gov These parameters include bond lengths, bond angles, and dihedral angles that define the molecule's shape. researchgate.net The electronic structure, which describes the arrangement of electrons, can also be thoroughly investigated, providing a foundation for understanding the molecule's behavior. nih.gov

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Value |

| Bond Length | C(furan)-C(imidamide) | 1.45 Å |

| C=N (imidamide) | 1.28 Å | |

| C-N (imidamide) | 1.35 Å | |

| N-CH2 (benzyl) | 1.47 Å | |

| Bond Angle | O(furan)-C-C(imidamide) | 125.5° |

| C(furan)-C(imidamide)=N | 120.3° | |

| C(imidamide)-N-CH2 | 122.8° | |

| Dihedral Angle | Furan (B31954) Ring-Imidamide Plane | 15.0° |

| Imidamide Plane-Benzyl Ring | 75.0° |

Note: The data in this table is hypothetical and for illustrative purposes.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals (FMOs). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. scirp.org A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This analysis helps in predicting how this compound might interact with other chemical species. researchgate.net

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.20 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Gap (ΔE) | 5.05 |

| Ionization Potential (I) | 6.20 |

| Electron Affinity (A) | 1.15 |

| Electronegativity (χ) | 3.675 |

| Chemical Hardness (η) | 2.525 |

Note: The data in this table is hypothetical and for illustrative purposes.

Natural Population Analysis (NPA) is a method used to calculate the distribution of electron density among the atoms within a molecule, resulting in the assignment of partial atomic charges. researchgate.net This analysis provides insight into the electrostatic potential of the molecule and helps identify electrophilic and nucleophilic sites. nih.gov For this compound, NPA can reveal the charge distribution across the furan ring, the carboximidamide group, and the benzyl (B1604629) moiety, highlighting the most electron-rich and electron-poor regions. This information is crucial for understanding intermolecular interactions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. acs.org By simulating the motions of atoms and molecules over time, MD provides valuable information on the conformational flexibility and dynamics. acs.org For this compound, the presence of single bonds allows for significant rotational freedom, particularly around the bond connecting the benzyl group and the nitrogen atom of the imidamide. wikipedia.org MD simulations can explore the potential energy surface to identify different stable conformations and the energy barriers between them, offering a dynamic picture of the molecule's flexibility in different environments, such as in solution. acs.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Design and Prediction of Reactivity Profiles

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. physchemres.org This methodology involves calculating various molecular descriptors that quantify the physicochemical properties of the molecules. nih.gov For a class of compounds including this compound, a QSAR model could be developed to predict a specific activity, such as antimicrobial potential. nih.govnih.gov These models can guide the design of new derivatives with potentially enhanced activity by identifying the key structural features that influence the property of interest. physchemres.org

A hypothetical QSAR model might take the form of a multiple linear regression (MLR) equation: Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Table 3: Hypothetical Molecular Descriptors for a QSAR Study of Furan-2-carboximidamide Derivatives

| Descriptor | Description | Role in Model |

| LogP | Octanol-water partition coefficient | Represents lipophilicity |

| Molecular Weight (MW) | Total mass of the molecule | Relates to size |

| Dipole Moment (µ) | Measure of molecular polarity | Influences polar interactions |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to electron-donating ability |

Note: The data in this table is hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools for investigating the pathways of chemical reactions at a molecular level. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction mechanism. rsc.org For instance, the synthesis of this compound or its subsequent reactions could be studied computationally. researchgate.net This involves locating the transition state structures, which are the energy maxima along the reaction coordinate, and calculating the activation energy barriers. acs.org Such studies can provide a detailed understanding of the reaction's feasibility, kinetics, and selectivity, offering insights that are often difficult to obtain through experimental means alone. researchgate.netacs.org

Table 4: Hypothetical Energy Profile for a Reaction Step Involving this compound

| Species | Relative Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +21.5 |

| Intermediate | -5.2 |

| Products | -15.8 |

Note: The data in this table is hypothetical and for illustrative purposes.

Advanced Applications and Derivatization in Modern Synthetic Chemistry

N-Benzylfuran-2-carboximidamide as a Versatile Synthetic Building Block

This compound, a molecule featuring a furan (B31954) ring, a carboximidamide group, and a benzyl (B1604629) substituent, holds potential as a versatile building block in synthetic organic chemistry. The furan moiety serves as a key heterocyclic core, while the carboximidamide and benzyl groups offer multiple sites for chemical modification. The inherent reactivity of the furan ring, susceptible to various transformations, combined with the nucleophilic and electrophilic potential of the carboximidamide functional group, allows for the construction of a wide array of more complex molecular architectures.

The furan scaffold is a fundamental component in numerous natural products and synthetic compounds. Its derivatization is a cornerstone of many synthetic strategies aimed at producing novel bioactive molecules. The presence of the N-benzyl group not only influences the steric and electronic properties of the molecule but can also be a site for further chemical reactions or be cleaved to introduce other functionalities.

While direct research on this compound is limited, the synthetic utility can be inferred from studies on analogous benzofuran-2-carboxamide (B1298429) structures. For instance, the core benzofuran-2-carboxamide structure can be N-arylated and N-alkylated to introduce diverse substituents. nih.govnih.gov This suggests that the benzyl group in this compound could be readily introduced via N-alkylation of a primary furan-2-carboximidamide. This modularity is key to its application as a building block, allowing chemists to systematically modify the structure to achieve desired properties.

Strategies for the Generation of Diverse Chemical Libraries based on the this compound Scaffold

The development of diverse chemical libraries from a common scaffold is a central theme in medicinal chemistry and drug discovery. The this compound scaffold is well-suited for this purpose due to its multiple points of diversification. Strategies for generating chemical libraries would likely focus on modifications at three primary locations: the furan ring, the carboximidamide nitrogen atoms, and the benzyl group's aromatic ring.

A powerful strategy for diversifying similar scaffolds is through directed C–H functionalization. For example, in the related benzofuran-2-carboxamide system, palladium-catalyzed C–H arylation at the C3 position of the benzofuran (B130515) ring has been used to install a wide range of aryl and heteroaryl substituents with high efficiency. mdpi.com A similar approach could foreseeably be applied to the furan ring of this compound, allowing for the introduction of various aromatic and heteroaromatic groups at specific positions.

Furthermore, transamidation reactions offer a robust method for diversifying the amide portion of related molecules. In a one-pot, two-step procedure, the amide group can be activated and subsequently reacted with a variety of amine nucleophiles to generate a library of derivatives with different substituents on the nitrogen. mdpi.com This highlights a potential pathway for modifying the carboximidamide group of the target molecule.

The following table illustrates potential diversification points on the this compound scaffold, based on strategies applied to analogous compounds:

| Diversification Point | Potential Modification Strategy | Resulting Diversity |

| Furan Ring | C-H Arylation/Alkylation | Introduction of various substituted aryl or alkyl groups. |

| Carboximidamide Group | Transamidation/N-Alkylation | Variation of substituents on the nitrogen atoms. |

| Benzyl Group | Aromatic Substitution | Introduction of functional groups on the phenyl ring. |

These strategies, when used in combination, could rapidly generate a large and structurally diverse library of compounds from the this compound core, suitable for screening for biological activity.

Development of Novel Heterocyclic Scaffolds through Amidamide-Directed Transformations

The carboximidamide functional group within this compound can act as a directing group to facilitate the construction of new heterocyclic rings. The nitrogen atoms and the carbon-nitrogen double bond provide reactive sites for intramolecular cyclization reactions, leading to the formation of fused or spirocyclic systems.

Potential transformations could involve the reaction of the carboximidamide with bifunctional reagents, where one part of the reagent reacts with a nitrogen atom and the other part undergoes a condensation or addition reaction with the furan ring or the imine carbon. Such transformations could lead to the formation of novel fused heterocycles with potential applications in materials science and medicinal chemistry.

Utilization in Multicomponent Reactions for Chemical Complexity Generation

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. The this compound scaffold possesses functional groups that could potentially participate in MCRs, leading to a rapid increase in molecular complexity.

The furan ring can act as a diene in Diels-Alder reactions, while the carboximidamide group can provide nucleophilic nitrogen atoms for condensation reactions. For example, MCRs have been developed for the synthesis of furan-2(5H)-one derivatives involving the reaction of a furan-containing starting material with other components like arylglyoxals and Meldrum's acid. researchgate.net

While no MCRs specifically utilizing this compound have been reported, its structural features suggest its potential as a component in such reactions. An MCR could be designed where the furan ring, the carboximidamide group, and the benzyl moiety all play a role in the formation of a highly complex and diverse set of products. The development of such reactions would be a significant advancement, providing efficient access to novel chemical matter.

The following table summarizes plausible MCRs where a furan-carboximidamide scaffold could participate:

| Multicomponent Reaction Type | Potential Role of Scaffold | Generated Complexity |

| Ugi Reaction | Amine or Carboxylic Acid Component (after hydrolysis) | Peptidomimetic structures with diverse side chains. |

| Passerini Reaction | Carboxylic Acid Component (after hydrolysis) | α-Acyloxy carboxamides. |

| Biginelli-type Reaction | Urea/Thiourea equivalent | Dihydropyrimidinone-fused heterocycles. |

The exploration of this compound in MCRs represents a promising avenue for the efficient generation of novel and complex molecular architectures.

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Synthetic Routes

The chemical industry's shift towards green chemistry principles presents a significant opportunity for the synthesis of furan (B31954) derivatives. Future research will likely prioritize the use of renewable resources and energy-efficient methods.

From Biomass to Furans: Furan and its derivatives can be sourced from biomass, making them a renewable alternative to fossil fuels for chemical synthesis. frontiersin.org Research into catalytic pathways to convert lignocellulosic biomass into platform molecules like furfural (B47365) is a key area. frontiersin.org This bio-based furfural can then serve as a precursor for more complex molecules, including N-Benzylfuran-2-carboximidamide.

Green Catalysis: The use of heterogeneous catalysts, such as zeolites and heteropolyacids (HPAs), offers a sustainable approach. frontiersin.org These catalysts are often recyclable and can operate under milder conditions, reducing energy consumption and waste. frontiersin.org For instance, HPAs have shown excellent activity and stability in producing 5-hydroxymethylfurfural (B1680220) (HMF), a key furan derivative, from biomass. frontiersin.org

Microwave-Assisted Synthesis: Techniques like microwave-assisted synthesis can significantly accelerate reaction times and improve yields for the preparation of furan-2-carboxamide derivatives, representing a more energy-efficient route compared to conventional heating. researchgate.net

A comparative look at traditional versus potential green synthetic methods highlights the advantages of the latter.

| Feature | Conventional Synthesis | Green/Sustainable Synthesis |

| Starting Materials | Often petroleum-based | Biomass-derived (e.g., furfural) |

| Catalysts | Homogeneous, often non-recyclable | Heterogeneous, recyclable (e.g., zeolites, HPAs) frontiersin.org |

| Energy Input | High, prolonged heating | Lower, rapid heating (e.g., microwave synthesis) researchgate.net |

| Solvents | Often hazardous organic solvents | Greener solvents, multiphasic systems frontiersin.org |

| Byproducts | Can be significant | Minimized through higher selectivity |

Exploration of Unconventional Reactivity and Novel Reaction Pathways

The furan ring possesses unique reactivity that is an intermediate between an aromatic ring and an enol ether, making it a versatile building block in organic synthesis. wikipedia.orgnumberanalytics.com

Cycloaddition Reactions: The diene character of the furan ring allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction, to form complex ring systems. numberanalytics.comrsc.org Future research could explore the use of this compound as the diene component to create novel polycyclic structures. Computational studies have shown that substituents on the furan ring can significantly modify both the reactivity and selectivity of these reactions. rsc.org

C-H Functionalization: Modern synthetic methods, such as directed C-H functionalization, offer a powerful tool for derivatization. A modular synthetic route using an 8-aminoquinoline (B160924) directing group has been developed for the C-H arylation of benzofuran-2-carboxamides at the C3 position. mdpi.comnih.gov Applying similar strategies to this compound could enable the efficient installation of various substituents, creating diverse molecular libraries for screening.

Novel Reaction Cascades: The development of one-pot protocols and cascade reactions represents an efficient approach to building molecular complexity. Strategies involving domino reactions, such as hydroxylation-cyclization of haloarylalkynes to form benzofurans, demonstrate the potential for creating furan-based scaffolds through innovative pathways. nih.gov

The reactivity of the furan moiety is distinct from other similar heterocycles, a factor that can be exploited in synthesis.

| Reaction Type | Furan Reactivity | Potential Application for this compound |

| Electrophilic Substitution | Highly reactive due to the electron-donating oxygen atom. wikipedia.orgnumberanalytics.com | Selective functionalization of the furan ring. |

| Diels-Alder Reaction | Acts as a diene, though less reactive than cyclopentadiene. rsc.org | Synthesis of novel bicyclic and polycyclic compounds. |

| Ring-Opening Reactions | Can undergo ring-opening to form acyclic compounds. numberanalytics.com | Access to linear molecules with multiple functional groups. |

| Metal-Catalyzed Coupling | Participates in various cross-coupling reactions. numberanalytics.com | Introduction of diverse aryl or alkyl groups. |

Integration with Flow Chemistry and Automated Synthesis Techniques

The transition from batch processing to continuous flow chemistry and automated synthesis is revolutionizing the production of fine chemicals and pharmaceuticals. durham.ac.ukmdpi.com These technologies offer enhanced safety, reproducibility, and scalability.

Continuous Flow Synthesis: Flow reactors provide superior control over reaction parameters such as temperature and pressure, which is particularly beneficial for reactions involving unstable intermediates or reactive gases. mdpi.com A continuous flow platform has been successfully used for the nitration of furfural to produce nitrofurfural, a key building block for nitrofuran pharmaceuticals, demonstrating the method's suitability for delicate furan substrates. nih.gov This approach could be adapted for the synthesis and derivatization of this compound, allowing for safer and more efficient production.

Automated Synthesis Platforms: Fully integrated platforms that combine artificial intelligence (AI) for route planning with robotic execution are accelerating chemical discovery. youtube.comyoutube.com Such systems can perform high-throughput screening of reaction conditions and synthesize libraries of compounds with minimal human intervention. youtube.comnih.gov Applying these automated techniques to the furan-2-carboximidamide scaffold could rapidly generate and test a vast chemical space of derivatives for various applications. The use of nano-dispensing technology for miniaturized synthesis further reduces costs and waste. nih.gov

| Technology | Advantages for Furan-2-carboximidamide Synthesis |

| Flow Chemistry | Enhanced safety and control, especially for exothermic or hazardous reactions. mdpi.com Improved reproducibility and scalability. nih.gov |

| Automated Synthesis | High-throughput screening of reaction conditions and building blocks. nih.gov Rapid generation of compound libraries for discovery. youtube.com |

| AI-Driven Planning | Optimization of synthetic routes for cost and efficiency. youtube.com Discovery of novel, non-intuitive reaction pathways. |

Advanced Computational Design of Next-Generation Furan-2-carboximidamide Derivatives

Computational chemistry is an indispensable tool for understanding molecular behavior and designing new compounds with desired properties.

Molecular Docking and Pharmacophore Modeling: For medicinal chemistry applications, computational techniques are crucial. Molecular docking studies have been used to investigate the binding of benzofuran-2-carboxamide (B1298429) derivatives to biological targets, such as enzymes or protein aggregates. nih.govnih.govresearchgate.net For example, docking has elucidated how these molecules can modulate the aggregation of amyloid-beta peptides, which is relevant to Alzheimer's disease. nih.govresearchgate.net Similar in silico studies on this compound derivatives could predict their biological activity and guide the synthesis of more potent and selective compounds.

DFT for Reactivity Analysis: Density Functional Theory (DFT) calculations are powerful for predicting and explaining the reactivity of molecules. researchgate.net Computational exploration of Diels-Alder reactions involving furans has successfully analyzed trends in reactivity and selectivity. rsc.org Applying DFT to this compound could help predict its behavior in various chemical transformations and guide the design of novel reaction pathways.

Designing for Specific Properties: By modeling structure-activity relationships, computational tools can help design next-generation derivatives. Studies on 2,5-disubstituted furan derivatives have used molecular docking to understand how they inhibit P-glycoprotein, a protein involved in multidrug resistance in cancer. nih.gov This synergy between computational design and synthetic execution allows for a more rational and efficient discovery process for new therapeutic agents based on the furan-2-carboximidamide scaffold.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Benzylfuran-2-carboximidamide from benzofuran derivatives?

- Methodological Answer : Start with benzo[b]furan-2-carboxylic acid (CAS 496-41-3) as a precursor. React with benzylamine under amidination conditions (e.g., using coupling agents like EDCI/HOBt). Purify via recrystallization (melting point: 192–196°C, as reported for similar benzofuran derivatives) and confirm structure using and . Intermediate steps may involve protecting group strategies to prevent side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, amidine protons at δ 3.5–4.2 ppm) and carbon backbone.

- IR Spectroscopy : Confirm the presence of amidine (N–H stretching ~3400 cm) and furan C–O–C (1250–1300 cm) groups.

- X-ray Crystallography : Use SHELXL for refinement to resolve bond angles and stereochemistry .

Q. How can solubility and stability be optimized for experimental assays involving this compound?

- Methodological Answer : Test solvents like DMSO (polar aprotic) or ethanol (polar protic) for solubility. Stability studies under varying pH (e.g., 4–9) and temperatures (25–40°C) should precede biological assays. Monitor degradation via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How to address contradictions in bioactivity data across different studies?

- Methodological Answer :

- Reproducibility Checks : Ensure consistent purity (>95% via HPLC) and storage conditions.

- Assay Variability : Compare results from orthogonal assays (e.g., enzymatic vs. cell-based).

- Triangulation : Combine quantitative data (IC) with qualitative observations (e.g., molecular docking) to identify confounding factors. Reference frameworks from qualitative research conflict resolution .

Q. What computational approaches validate the electronic and steric properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity.

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., binding to cytochrome P450 enzymes).

- Cross-Validation : Compare computational results with experimental data (e.g., X-ray-derived bond lengths) .

Q. How to design a crystallographic study to resolve ambiguous stereochemistry in this compound derivatives?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å).

- Structure Solution : Employ SHELXD for phase determination and SHELXL for refinement.

- Validation : Check R-factors (<5%) and electron density maps (e.g., omit maps for ambiguous regions) .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC and confidence intervals. For outliers, apply Grubbs’ test or leverage bootstrapping for small datasets. Validate with ANOVA for inter-group variability .

Q. How to differentiate between competitive and non-competitive inhibition mechanisms using kinetic data?

- Methodological Answer :

- Lineweaver-Burk Plots : Competitive inhibition shows intersecting y-intercepts; non-competitive displays parallel lines.

- IC Shift : Vary substrate concentrations and observe shifts in inhibitor potency.

- Molecular Modeling : Map binding sites using docking software (e.g., AutoDock Vina) to confirm mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.